molecular formula C17H17FN2O4S B2623536 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide CAS No. 900005-34-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide

Cat. No.: B2623536
CAS No.: 900005-34-7
M. Wt: 364.39
InChI Key: RGSBOKKLZHLWCO-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide is an organic compound belonging to the class of phenylpiperidines. This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluorobenzamide include other phenylpiperidines and related structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-7-6-14(20-8-3-9-25(20,22)23)11-15(16)19-17(21)12-4-2-5-13(18)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSBOKKLZHLWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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